molecular formula C16H11NO4 B2719666 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid CAS No. 1004085-26-0

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

Cat. No.: B2719666
CAS No.: 1004085-26-0
M. Wt: 281.267
InChI Key: WNSDQNTZZXCIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is Thymidylate synthase, an enzyme found in the organism Lactobacillus casei . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair.

Biochemical Pathways

The compound this compound affects the biochemical pathway involving the synthesis of dTMP. By interacting with Thymidylate synthase, it could potentially disrupt this pathway, leading to downstream effects on DNA replication and repair

Result of Action

The molecular and cellular effects of the action of this compound are likely to be related to its impact on DNA replication and repair, due to its interaction with Thymidylate synthase . .

Preparation Methods

The synthesis of 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Chemical Reactions Analysis

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid can be compared with other phthalimide derivatives, such as:

Properties

IUPAC Name

4-(4-methyl-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDQNTZZXCIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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